Arctiin

Descripción general

Descripción

. Se ha utilizado tradicionalmente en diversas culturas, como China, Japón, Irán, Europa, Afganistán e India, por sus propiedades medicinales. El compuesto es conocido por sus aplicaciones en el tratamiento de la tos, la inflamación, la desintoxicación, el cáncer y la diabetes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Arctigenina, un componente bioactivo clave del Fructus arctii, puede prepararse mediante extracción asistida por enzimas. Este método implica el uso de β-D-Glucosidasa para hidrolizar la arctiína a arctigenina, seguido de una extracción con etanol . Las condiciones óptimas para este proceso incluyen una concentración de enzima del 1,4%, un tiempo de ultrasonido de 25 minutos y una temperatura de extracción de 45 °C .

Métodos de producción industrial

La extracción asistida por microondas acoplada a la cromatografía de contracorriente de alta velocidad es otro método eficiente para la producción industrial de arctiína y arctigenina. Este método implica el uso de acetato de etilo, etanol y agua como solventes, y la hidrólisis con ácido clorhídrico para convertir la arctiína en arctigenina . El proceso produce arctigenina de alta pureza con una tasa de recuperación del 81,6% .

Análisis De Reacciones Químicas

Tipos de reacciones

Arctii se somete a diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Por ejemplo, la arctiína puede hidrolizarse a arctigenina utilizando ácido clorhídrico .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen ácido clorhídrico para la hidrólisis y etanol para la extracción . Las condiciones suelen implicar temperaturas controladas y concentraciones de enzimas específicas para optimizar el rendimiento y la pureza de los productos .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen la arctigenina, que exhibe importantes actividades farmacológicas como efectos antioxidantes, antimicrobianos, hipoglucémicos, reductores de lípidos, antiinflamatorios, analgésicos, antivirales y antitumorales .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Arctiin exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Below is a summary of its key applications based on recent studies.

Anti-Inflammatory Effects

This compound has been shown to modulate inflammatory responses in various models:

- Asthma Treatment : In a study involving an asthma model in mice, this compound significantly reduced airway inflammation and oxidative stress by inhibiting the activation of p38 and nuclear factor-κB pathways. This resulted in improved lung function and reduced pathological alterations in lung tissues .

- Osteoarthritis : Research indicated that this compound mitigates IL-1β-induced inflammatory responses and extracellular matrix degradation in chondrocytes by regulating the CH25H/CYP7B1/RORα axis. This suggests its potential as a natural therapeutic agent for osteoarthritis .

Anticancer Potential

This compound has demonstrated promising anticancer properties across various types of cancer:

- Mechanisms of Action : this compound induces apoptosis in cancer cells through multiple pathways, including mitochondrial dysfunction and inhibition of cell proliferation. It has been studied in relation to cervical, prostate, gastric, and colon cancers .

- Pharmacokinetics : A pharmacokinetic study revealed that this compound is efficiently absorbed but exhibits poor oral bioavailability. Its elimination from the body is delayed, which may influence its therapeutic efficacy .

Neuroprotective Effects

Research has highlighted this compound's potential neuroprotective properties:

- Oxidative Stress Reduction : this compound has been shown to increase mitochondrial membrane potential and reduce reactive oxygen species production, thereby alleviating oxidative stress and inflammation associated with neurodegenerative diseases .

Case Studies and Research Findings

The following table summarizes key studies exploring the applications of this compound:

Mecanismo De Acción

Arctigenina, un componente principal de Arctii, ejerce sus efectos a través de múltiples mecanismos. Mejora la autofagia al dirigirse a la proteína fosfatasa 2A, aumenta las actividades de las enzimas antioxidantes y reduce los niveles de especies reactivas de oxígeno . Además, aumenta la actividad de la telomerasa al mejorar la expresión de genes específicos . Estos mecanismos contribuyen a sus efectos antienvejecimiento, antiinflamatorios y antitumorales .

Comparación Con Compuestos Similares

Arctii se puede comparar con otros compuestos derivados de Arctium lappa, como la arctiisesquineolignana B y el arctiifenolglucósido A . Estos compuestos también exhiben actividades antioxidantes pero difieren en sus estructuras químicas y bioactividades específicas . Arctium tomentosum, otra fuente de Arctii radix, tiene aplicaciones similares pero varía en su contenido polifenólico y propiedades antioxidantes .

Actividad Biológica

Arctiin, a lignan derived from the plant Arctium lappa (commonly known as burdock), has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, including its anti-inflammatory, anticancer, and antioxidant effects, supported by various studies and case analyses.

Overview of this compound

This compound is a glycoside of arctigenin, another bioactive compound found in Arctium lappa. Both compounds are recognized for their potential therapeutic effects, particularly in traditional medicine practices across Asia. The biological activities of this compound are attributed to its ability to modulate various cellular mechanisms, making it a subject of extensive research.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it inhibits the expression of inducible nitric oxide synthase (iNOS) and modulates cytokine levels, which are crucial in inflammatory responses. A study reported that this compound effectively reduced levels of pro-inflammatory cytokines in experimental models, suggesting its potential as a therapeutic agent against inflammation-related disorders .

Table 1: Summary of Anti-Inflammatory Studies on this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| In vitro | Inhibition of iNOS expression | |

| Animal | Reduced cytokine levels in serum |

Anticancer Properties

This compound has been investigated for its anticancer potential across various cancer types. Preclinical studies have demonstrated that this compound induces apoptosis in cancer cells, affecting cell proliferation and migration. It has shown efficacy against cervical, prostate, and colon cancers among others .

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : this compound triggers apoptotic pathways in malignant cells.

- Cell Cycle Arrest : It affects different phases of the cell cycle (particularly G2/M phase).

- Inhibition of Metastasis : this compound reduces the migration and invasion capabilities of cancer cells .

Table 2: Anticancer Activity of this compound

| Cancer Type | IC50 Value (μg/ml) | Mechanism |

|---|---|---|

| Cervical | 10 | Apoptosis induction |

| Prostate | 5 | Cell cycle arrest |

| Colon | 2.5 | Inhibition of migration |

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is rapidly absorbed but exhibits poor oral bioavailability due to extensive metabolism (glucuronidation) in the liver and intestines. Studies in rats indicated a half-life ranging from 21 to 34 hours, with significant differences observed between genders .

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | Low |

| Half-life (t½) | 21-34 hours |

| Distribution model | Two-compartment model |

Case Studies

- Silicosis Model : A study demonstrated that this compound reduced oxidative stress and inflammation in a silicosis model by enhancing mitochondrial function and inhibiting NLRP3 inflammasome activation .

- Cancer Treatment : In a study involving human solid tumor cell lines, this compound showed selective cytotoxicity, particularly against colon cancer cells (H116), with an IC50 value of 2.5 μg/ml .

Propiedades

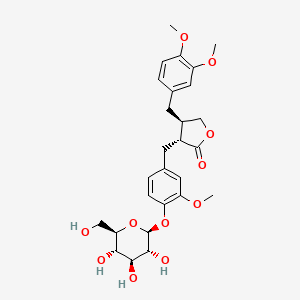

IUPAC Name |

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O11/c1-33-18-6-4-14(10-20(18)34-2)8-16-13-36-26(32)17(16)9-15-5-7-19(21(11-15)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22+,23+,24-,25+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJVHLIYNSOZOO-SWOBOCGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942519 | |

| Record name | Arctiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20362-31-6 | |

| Record name | Arctiin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20362-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arctiin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020362316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arctiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARCTIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TM5RQ949K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Arctiin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.